molecular formula C17H19N5O2 B2853780 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034317-91-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2853780
CAS RN: 2034317-91-2
M. Wt: 325.372
InChI Key: ZGYFPNUTKPCLAY-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as PEPB, is a chemical compound with potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor found in the central nervous system. The CB1 receptor is involved in the regulation of appetite, pain sensation, and mood, among other physiological processes. PEPB has been shown to have potential therapeutic applications in the treatment of obesity, pain, and addiction.

Scientific Research Applications

Synthesis and Antiviral Activity

A study outlines a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were prepared through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine, with eight compounds demonstrating notable antiviral activities (Hebishy et al., 2020).

Heterocyclic Compound Synthesis

Another study investigated the synthesis of 2,2-diacyl-N-(1-pyridinio)vinylaminides, which upon refluxing, formed ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, showcasing the versatility of pyrazole derivatives in forming various heterocyclic compounds (Tamura et al., 1973).

Anticancer Agent Development

A recent study described an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of derivatives with significant effects in mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), indicating potential in anticancer drug development (Nassar et al., 2015).

Molecular Modeling and Antitumor Activity

Research on novel substituted benzamides bearing the pyrazole or indazole nucleus revealed compounds with antiproliferative activity against human lung carcinoma cells, elucidating the compounds' mechanism of action and potential in antitumor therapy (Raffa et al., 2019).

properties

IUPAC Name

3-pyrazol-1-yl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17(18-8-12-24-13-11-21-9-2-6-19-21)15-4-1-5-16(14-15)22-10-3-7-20-22/h1-7,9-10,14H,8,11-13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYFPNUTKPCLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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